Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two bromine atoms at the 3’ and 5’ positions of the biphenyl structure, with a methyl ester group attached to the 4-carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of a biphenyl precursor followed by esterification. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the biphenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
On an industrial scale, the production of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the ester group may be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted biphenyl derivative, while coupling reactions can produce extended biphenyl systems with various functional groups .
Scientific Research Applications
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dibromo-4-methylbenzoate
- Methyl 3,5-dibromobenzoate
- 2,2’-Dibromo-1,1’-biphenyl
Uniqueness
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for selective functionalization and applications in various fields .
Biological Activity
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate (CAS No. 663180-98-1) is a brominated biphenyl derivative with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its interactions with cellular mechanisms, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C15H12Br2O2
- Molecular Weight : 370.04 g/mol
- Structure : The compound features two bromine atoms at the 3' and 5' positions of the biphenyl ring, which may influence its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities primarily through its interactions with cellular components. Key areas of focus include:
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines.
- Enzyme Interaction : It may interact with cytochrome P450 enzymes, affecting drug metabolism.
- Cell Signaling Pathways : The compound influences several signaling pathways, including those related to apoptosis and cell proliferation.
Cytotoxicity Studies
Recent research has assessed the cytotoxic effects of this compound across different cancer cell lines. The following table summarizes findings from various studies:
Cell Line | CC50 (µM) | Selective Cytotoxicity Index |
---|---|---|
COLO201 (human colorectal) | < 10 | High |
MDA-MB-231 (breast cancer) | > 10 | Moderate |
A549 (lung carcinoma) | > 10 | Low |
Jurkat (T-cell leukemia) | < 5 | High |
The compound demonstrated significant cytotoxicity against COLO201 cells, suggesting potential for targeted cancer therapy. In contrast, it showed less effectiveness against A549 cells, indicating variability in response among different cancer types.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Binding to cytochrome P450 enzymes can alter the metabolism of other drugs, potentially leading to increased efficacy or toxicity.
- Gene Expression Modulation : The compound may influence transcription factors involved in the regulation of genes associated with oxidative stress and apoptosis.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest in specific phases, particularly G0/G1 and G2/M phases, depending on the concentration used.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Cytotoxic Effects :
- In a controlled laboratory setting, the compound was tested against multiple cancer cell lines using the MTT assay. Results indicated that at concentrations near its CC50, it effectively reduced cell viability in COLO201 cells while having a lesser impact on normal fibroblast cells.
-
Impact on Cell Signaling :
- Another study explored how this compound affects MAPK signaling pathways. It was found to upregulate specific kinases involved in stress responses, suggesting a role in modulating cellular responses to external stimuli.
-
Long-term Effects on Cell Viability :
- Longitudinal studies indicated that prolonged exposure to this compound resulted in sustained cytotoxic effects and alterations in gene expression profiles associated with apoptosis and cell survival.
Properties
IUPAC Name |
methyl 4-(3,5-dibromophenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLMTMPBDXWIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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